molecular formula C10H11N3 B1365511 2-(1H-Pyrazol-1-yl)benzylamine CAS No. 449758-13-8

2-(1H-Pyrazol-1-yl)benzylamine

Cat. No.: B1365511
CAS No.: 449758-13-8
M. Wt: 173.21 g/mol
InChI Key: SJMJUZRSTJBVPG-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)benzylamine is an organic compound that features a pyrazole ring attached to a benzylamine moiety. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural properties. It appears as a colorless to light yellow solid and is moderately soluble in organic solvents like ethanol and dimethyl ether, while its solubility in water is relatively low .

Biochemical Analysis

Biochemical Properties

2-(1H-Pyrazol-1-yl)benzylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which facilitate the transfer of functional groups. The interactions between this compound and these enzymes often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to modulate cell signaling pathways, particularly those involving protein kinases and phosphatases. These interactions can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound has been shown to influence the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its specific biological effects and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)benzylamine typically involves a two-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(1H-Pyrazol-1-yl)benzylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2-(1H-Pyrazol-1-yl)benzylamine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMJUZRSTJBVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426710
Record name 2-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449758-13-8
Record name 2-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(1H-pyrazol-1-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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